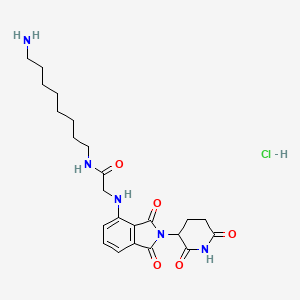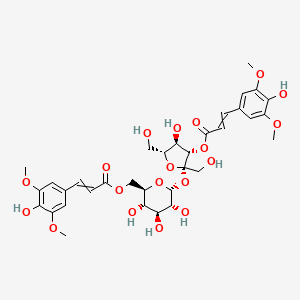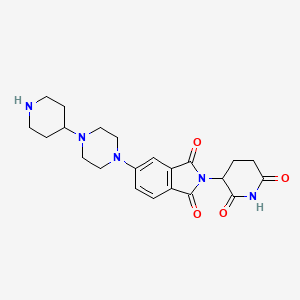![molecular formula C26H28N6O5S B11934805 (2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CKD-516 is a benzophenone analog that has been developed as a vascular disrupting agent. It is primarily investigated for its potential as an anti-cancer drug due to its ability to disrupt the vascularization of tumors . This compound is known for its ability to selectively target and disrupt the tubulin component of the endothelial cytoskeleton, leading to the shutdown of tumor blood flow and subsequent tumor necrosis .
准备方法
Synthetic Routes and Reaction Conditions
CKD-516 is synthesized through a series of chemical reactions that involve the modification of the B ring of benzophenone by replacing it with a carbonyl group . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that CKD-516 is a water-soluble prodrug that becomes active after being cleaved by endogenous protease .
Industrial Production Methods
The industrial production of CKD-516 involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy. The production methods are designed to meet stringent regulatory standards for pharmaceutical compounds. The exact details of the industrial production methods are proprietary and not publicly available.
化学反应分析
Types of Reactions
CKD-516 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: CKD-516 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving CKD-516 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from the reactions involving CKD-516 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
CKD-516 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the key applications include:
Cancer Research: CKD-516 is extensively studied for its anti-cancer properties. .
Vascular Disruption: The compound is used to study the effects of vascular disruption in tumors, providing insights into the mechanisms of tumor growth and metastasis.
Combination Therapy: CKD-516 is investigated in combination with other chemotherapeutic agents, such as gemcitabine, to enhance anti-tumor activity.
作用机制
CKD-516 exerts its effects by targeting the tubulin component of the endothelial cytoskeleton . This action leads to the disruption of microtubule assembly, resulting in microtubule dysfunction and cell cycle arrest at the G2/M phase . The compound’s vascular disrupting properties cause rapid shutdown of tumor blood flow, leading to tumor ischemia and necrosis . Additionally, CKD-516 has been shown to induce dendritic cell maturation through the Rho signaling pathway, enhancing the immune response against tumors .
相似化合物的比较
CKD-516 is unique among vascular disrupting agents due to its specific mechanism of action and efficacy . Similar compounds include:
Combretastatin A-4: A well-known vascular disrupting agent that also targets tubulin but has different pharmacokinetic properties and clinical applications.
Zybrestat (fosbretabulin): Another tubulin-binding vascular disrupting agent with a different chemical structure and clinical profile.
CKD-516 stands out due to its potent anti-tumor activity, ability to enhance the efficacy of other chemotherapeutic agents, and potential to boost the immune response in cancer therapy .
属性
分子式 |
C26H28N6O5S |
|---|---|
分子量 |
536.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m1/s1 |
InChI 键 |
UKKRUIXIDCWALA-JOCHJYFZSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
规范 SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)




![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)



![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)


